3-Methoxybutanoic Acid: Physicochemical Profile & Synthetic Utility
3-Methoxybutanoic Acid: Physicochemical Profile & Synthetic Utility
[1][2][3]
Executive Summary
3-Methoxybutanoic acid (CAS 10024-70-1) is a beta-alkoxy carboxylic acid serving as a critical intermediate in the synthesis of complex pharmaceutical agents and bio-based polymers.[1][2] Structurally characterized by a methoxy group at the beta-position, it introduces polarity and hydrogen-bond accepting capability without the lability associated with free hydroxyl groups.[1]
This guide provides a comprehensive technical analysis of 3-methoxybutanoic acid, covering its physicochemical properties, spectroscopic signatures, synthetic pathways, and applications in drug development. Particular emphasis is placed on its role as a chiral building block and its derivation from renewable polyhydroxybutyrate (PHB) waste streams.[1]
Physicochemical Characterization
The introduction of a methoxy group at the C3 position of the butanoic acid backbone significantly alters the electronic and physical profile compared to the parent butyric acid. The electron-withdrawing inductive effect (-I) of the methoxy group increases the acidity of the carboxylic proton.[1]
Table 1: Key Physicochemical Properties[2][4][5]
| Property | Value | Notes/Conditions |
| CAS Number | 10024-70-1 | |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | |
| Physical State | Colorless liquid | At standard temperature/pressure |
| Boiling Point | 110–112 °C | @ 10 mmHg (Vacuum) |
| Density | ~1.05 g/cm³ | Predicted @ 20 °C |
| pKa | ~4.5 (Predicted) | More acidic than butyric acid (4.[3][1][2][4][5][6][7][8]82) due to -I effect of OMe |
| Solubility | High | Miscible with water, ethanol, ether, and chloroform |
| Chirality | Yes (C3) | Exists as (R)- and (S)- enantiomers |
Structural Analysis & Spectroscopy
Accurate identification of 3-methoxybutanoic acid relies on distinct NMR and IR signatures.[1] The beta-methoxy functionality creates a unique splitting pattern in the proton NMR spectrum.[1]
1H NMR Signature (CDCl₃, 300 MHz)
-
δ 11.0–12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1]
-
δ 3.7–3.9 ppm (m, 1H): Methine proton at C3 (-CH (OMe)-).[1] Deshielded by the oxygen atom.[1]
-
δ 3.35 ppm (s, 3H): Methoxy protons (-OCH ₃).[1] Characteristic sharp singlet.[1]
-
δ 2.4–2.6 ppm (dd/m, 2H): Methylene protons at C2 (-CH ₂-COOH).[1] Diastereotopic nature may cause complex splitting if the center is resolved.[1]
-
δ 1.25 ppm (d, 3H): Terminal methyl group (-CH ₃).[1] Coupled to the C3 methine.[1]
Mass Spectrometry (EI)
-
Molecular Ion [M]+: m/z 118 (weak).[1]
-
Base Peak: Often m/z 87 (loss of -OCH3) or fragmentation of the acid moiety.[1]
Synthetic Methodologies
The synthesis of 3-methoxybutanoic acid is primarily achieved through the Michael addition of methanol to crotonic acid.[1] This route is favored for its atom economy and scalability.[1]
Route A: Michael Addition (Industrial Standard)
The conjugate addition of methanol to the α,β-unsaturated system of crotonic acid can be catalyzed by either strong acids or bases.
-
Reagents: Crotonic acid, Methanol (excess).
-
Catalyst: Sulfuric acid (H₂SO₄) or Sodium Methoxide (NaOMe).
-
Mechanism: The methoxide ion (or methanol in acid) attacks the electrophilic β-carbon.[1]
-
Yield: Typically 70–85%.[1]
Route B: Bio-Based Derivation
Recent green chemistry initiatives utilize pyrolysis of polyhydroxybutyrate (PHB) to generate crotonic acid, which is subsequently converted to 3-methoxybutanoic acid. This establishes a renewable supply chain.[1]
Visualization: Synthetic Pathway
Figure 1: The conjugate addition of methanol to crotonic acid is the primary synthetic route.
Reactivity & Functionalization[3][10][11]
3-Methoxybutanoic acid possesses dual reactivity: the carboxylic acid tail and the ether linkage.[1] While the ether is generally stable, the acid functionality allows for diverse derivatization.
Key Transformations
-
Esterification: Reaction with alcohols (e.g., EtOH, t-BuOH) under acid catalysis yields 3-methoxybutanoates, used as flavorants or solvents.[1]
-
Amidation: Coupling with amines using EDC/NHS or via acid chloride formation yields amides, common in medicinal chemistry scaffolds.
-
Reduction: Reduction with LiAlH₄ yields 3-methoxybutanol, a specialized solvent and building block.[1]
Visualization: Reactivity Profile
Figure 2: The carboxylic acid group serves as the primary handle for chemical modification.
Applications in Drug Development[3][12]
Chiral Building Blocks
The C3 chiral center makes 3-methoxybutanoic acid a valuable "chiral pool" molecule.[1] Enantiomerically pure forms (obtained via kinetic resolution or asymmetric synthesis) are used to introduce chirality into drug candidates without complex asymmetric catalysis steps later in the sequence.[1]
Bioisosteres and Linkers
-
Ether as a Hydroxyl Mimic: The methoxy group acts as a bioisostere for a hydroxyl group.[1] It maintains hydrogen bond accepting ability but eliminates the hydrogen bond donor, potentially improving membrane permeability and metabolic stability (blocking glucuronidation).
-
Peptidomimetics: Derivatives like 2-amino-3-methoxybutanoic acid (O-methylthreonine) are used in peptide engineering to alter solubility and proteolytic stability of bioactive peptides.[1][2]
Case Study Context
While specific approved drugs solely based on this simple acid are rare, the 3-methoxybutanoyl motif appears in various patents for neprilysin inhibitors and anti-cancer coumarin hybrids.[1] The moiety serves to fine-tune lipophilicity (LogP) and receptor binding affinity.[1]
Safety & Handling (GHS Classification)
Signal Word: DANGER
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Protocol:
-
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles/face shield.[1]
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents.
-
Spill: Neutralize with sodium bicarbonate before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid.[1] Retrieved February 7, 2026 from [Link]
-
Mamat, M. R. Z., et al. (2014). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions.[8] Journal of Cleaner Production, 83, 463-472.[8] (Contextual reference for bio-based synthesis route).
-
Cheméo. 3-Methoxybutanal and related derivatives properties. Retrieved February 7, 2026 from [Link]
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